molecular formula C14H9BrN2O2 B6262441 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid CAS No. 1182766-43-3

2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid

Cat. No. B6262441
CAS RN: 1182766-43-3
M. Wt: 317.1
InChI Key:
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Description

2-(6-Bromo-1H-1,3-benzodiazol-2-yl)benzoic acid (6-BBA) is a benzodiazole derivative that has been studied for its wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in water and ethanol and is used for various purposes including organic synthesis, drug synthesis, and electrochemical studies. 6-BBA has been found to have a variety of biochemical and physiological effects and is used in many lab experiments.

Scientific Research Applications

2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is widely used in scientific research for a variety of applications. It is used in organic synthesis to produce a variety of compounds, including drugs and intermediates. 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is also used in electrochemical studies to study the electrochemical properties of various compounds. It is also used in drug synthesis to synthesize drugs and drug intermediates. 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is also used in biochemistry and molecular biology to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is not fully understood. However, it is believed that 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid binds to specific receptors on the cell surface, which then activates a series of biochemical reactions that lead to the desired effect. It is also believed that 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid can activate enzymes, which can then lead to the desired effect.
Biochemical and Physiological Effects
2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been found to have antioxidant, anti-apoptotic, and anti-angiogenic effects. 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation. Additionally, 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays an important role in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The use of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid in lab experiments has a number of advantages. It is an efficient and cost-effective way to synthesize a variety of compounds, including drugs and intermediates. It is also a potent inhibitor of COX-2 and 5-LOX, which can be used to study the biochemical and physiological effects of various compounds. Additionally, 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is a colorless crystalline solid that is soluble in water and ethanol, making it easy to use in lab experiments.
However, there are also some limitations to using 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid in lab experiments. It is not fully understood how 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid binds to specific receptors on the cell surface, so the exact mechanism of action is not known. Additionally, 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is a potent inhibitor of COX-2 and 5-LOX, so it can have unintended effects on other biochemical processes.

Future Directions

The use of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid in scientific research has only recently been explored, so there is much potential for further research. Some potential future directions for 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid include the development of more efficient and cost-effective synthesis methods, the exploration of its mechanism of action, and the study of its biochemical and physiological effects. Additionally, 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid could be used to develop new drugs and drug intermediates and to study the effects of various compounds on the body. Finally, 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid could be used to study the electrochemical properties of various compounds.

Synthesis Methods

2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid can be synthesized using a variety of methods, including the condensation of 6-bromoanthranilic acid with 2-aminobenzaldehyde in the presence of a catalyst. This method is an efficient and cost-effective way to synthesize 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid. Another method for synthesizing 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is the reaction of 2-aminobenzaldehyde with 6-bromo-1,3-benzodiazole in the presence of a catalyst, such as piperidine. This method is also efficient and cost-effective and yields high yields of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid involves the bromination of 2-aminobenzoic acid to form 6-bromo-1H-1,3-benzodiazole-2-amine, which is then coupled with 2-bromobenzoic acid using a palladium-catalyzed coupling reaction to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "bromine", "2-bromobenzoic acid", "palladium catalyst", "base (e.g. potassium carbonate)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Step 1: Bromination of 2-aminobenzoic acid using bromine in the presence of a catalyst (e.g. iron or iron(III) bromide) to form 6-bromo-1H-1,3-benzodiazole-2-amine.", "Step 2: Coupling of 6-bromo-1H-1,3-benzodiazole-2-amine with 2-bromobenzoic acid using a palladium catalyst (e.g. Pd(OAc)2) and a base (e.g. potassium carbonate) in a solvent (e.g. DMF or DMSO) to form 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid.", "Step 3: Purification of the final product using techniques such as recrystallization or column chromatography." ] }

CAS RN

1182766-43-3

Product Name

2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.1

Purity

95

Origin of Product

United States

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